molecular formula C12H13I3N2O2 B1211876 Ipodate CAS No. 5587-89-3

Ipodate

Cat. No.: B1211876
CAS No.: 5587-89-3
M. Wt: 597.96 g/mol
InChI Key: YQNFBOJPTAXAKV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ipodate, also known as Iopodic acid, is primarily targeted towards the thyroid gland and the gallbladder . It is used as a cholecystographic agent, meaning it is a radiopaque substance that can be used to visualize the gallbladder and biliary channels in abdominal X-ray . It has also been indicated for the treatment of hyperthyroidism such as Graves disease .

Mode of Action

This property is utilized in cholecystography, where it helps in the easy resolution of the bile duct and gall bladder . In the context of hyperthyroidism, the thyroid effects of this compound are related to the blocking of the more potent form of the thyroid hormone . It also blocks thyroid hormone release and can interfere with its synthesis in some patients .

Biochemical Pathways

The effects of this compound on the thyroid have been proven to produce an inactivation of approximately 80% of the type II deiodinase in the pituitary and cerebral cortex . This action results in the reduction of levels of T3 and T4, the thyroid hormones, in the body . It also inhibits the conversion of T4 to T3, which is a more potent form of the thyroid hormone .

Pharmacokinetics

This compound is given orally and due to its particular structure, it presents a high degree of lipid solubility and a radiopaque property

Result of Action

The administration of this compound results in the visualization of the gallbladder and biliary channels in abdominal X-ray . In the context of hyperthyroidism, it helps in reducing the levels of T3 and T4 in the body .

Biochemical Analysis

Biochemical Properties

Ipodate plays a significant role in biochemical reactions due to its iodine content and lipophilic nature. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with plasma albumin, to which this compound is strongly bound. This binding limits the tissue transfer of this compound to its unbound form, thereby retaining the agent within the compartment of albumin distribution . The iodine atoms in this compound also contribute to its radiopaque properties, making it effective for imaging purposes.

Cellular Effects

This compound influences various cellular processes, particularly in the thyroid gland. It inhibits the conversion of thyroxine (T4) to triiodothyronine (T3), which is a more potent thyroid hormone . This inhibition is crucial in managing hyperthyroid conditions such as Graves’ disease and thyroid storm. By reducing the levels of T3 and T4, this compound helps in controlling the symptoms of hyperthyroidism. Additionally, this compound’s interaction with plasma albumin affects its distribution and cellular uptake, influencing its overall cellular effects.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition. This compound binds to plasma albumin, which limits its free form in the bloodstream . This binding is essential for its radiopaque properties and its therapeutic effects in thyroid conditions. This compound also inhibits the enzyme deiodinase, which is responsible for converting T4 to T3 . This inhibition reduces the levels of active thyroid hormone, thereby exerting its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable, but its degradation can occur under certain conditions. Long-term studies have shown that this compound can maintain its radiopaque properties and therapeutic effects over extended periods. Its stability and degradation can be influenced by factors such as pH, temperature, and exposure to light. In vitro and in vivo studies have demonstrated that this compound’s effects on cellular function can persist over time, making it a reliable agent for both imaging and therapeutic purposes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces T3 and T4 levels, helping manage hyperthyroid conditions . At higher doses, this compound can exhibit toxic effects, including potential liver and kidney damage. Animal studies have shown that there is a threshold beyond which the adverse effects of this compound become significant. Therefore, careful dosage management is essential to balance its therapeutic benefits and potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its iodine content. It interacts with enzymes such as deiodinase, which plays a crucial role in thyroid hormone metabolism . By inhibiting deiodinase, this compound reduces the conversion of T4 to T3, thereby affecting the overall metabolic flux of thyroid hormones. Additionally, this compound’s interaction with plasma albumin influences its distribution and metabolism within the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with plasma albumin . This binding limits its free form in the bloodstream, affecting its overall distribution. This compound’s lipophilic nature also facilitates its transport across cell membranes, allowing it to reach target tissues such as the thyroid gland. The distribution of this compound is influenced by factors such as blood flow, tissue permeability, and the presence of transporters or binding proteins.

Subcellular Localization

The subcellular localization of this compound is primarily influenced by its interaction with plasma albumin and its lipophilic nature . This compound is predominantly localized in the extracellular compartment, particularly within the plasma. Its binding to albumin limits its intracellular accumulation, thereby affecting its activity and function. In target tissues such as the thyroid gland, this compound can exert its effects by inhibiting deiodinase and reducing the levels of active thyroid hormone .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iopodic acid is synthesized through the iodination of a benzene ring. . The reaction conditions typically require a controlled environment to ensure the correct placement of iodine atoms.

Industrial Production Methods: Industrial production of iopodic acid involves large-scale iodination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of advanced chemical reactors and purification techniques ensures the efficient production of iopodic acid for medical use .

Chemical Reactions Analysis

Types of Reactions: Iopodic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Iopodic acid has a wide range of applications in scientific research:

Properties

IUPAC Name

3-[3-(dimethylaminomethylideneamino)-2,4,6-triiodophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13I3N2O2/c1-17(2)6-16-12-9(14)5-8(13)7(11(12)15)3-4-10(18)19/h5-6H,3-4H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNFBOJPTAXAKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)O)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13I3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023167
Record name Iopodic acid
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Molecular Weight

597.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

579.8ºC at 760 mmHg
Record name Iopodic acid
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Solubility

Insoluble, SLIGHTLY SOL IN ETHANOL; METHANOL /CALCIUM SALT/, VERY SOL IN CHLOROFORM /SODIUM SALT/, PRACTICALLY INSOL IN WATER; VERY SOL IN METHANOL, ETHANOL, CHLOROFORM, ACETONE, DILUTE SULFURIC ACID
Record name Iopodic acid
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Record name IPODATE
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Mechanism of Action

For cholecystography, iopodic acid blocks the X-rays as they pass through the body which allows delineating the body structures that do not contain this compound. The use of iopodic acid in hyperthyroidism is related to the inhibition of 5'-monodeiodinase type I and II; this will later impair the extrathyroidal conversion of thyroxine (T4) to triiodothyronine (T3)., IPODATE /ORAGRAFIN/...GIVEN ONCE DAILY CAUSES RAPID DECLINE IN SERUM T3 & T4, INCREASES RT3, & APPEARS TO BE MORE POTENT THAN PTU IN INHIBITING EXTRATHYROIDAL CONVERSION OF T4 TO T3. ANOTHER MECHANISM PROBABLY INVOLVES THE SLOWER INHIBITION OF THYROID HORMONE SECRETION CAUSED BY RELEASE OF IODINE AFTER METABOLISM OF IPODATE. THE USE OF IPODATE & SIMILAR AGENTS IS INVESTIGATIONAL BUT APPEARS PROMISING FOR SHORT-TERM EARLY TREATMENT OF HYPERTHYROIDISM OR AS AN ADJUNCT TO THIOAMIDE DRUGS. /IPODATE SALTS/, THE INGESTION BY NORMAL SUBJECTS OF 3 G OF SODIUM IPODATE RESULTED IN DECREASES OF SERUM TOTAL & FREE T3 TO A NADIR ON DAY 4 WHICH AVERAGED 43% & 40%, RESPECTIVELY, BELOW INITIAL MEAN VALUES. TOTAL & FREE RT3 INCREASED MARKEDLY TO PEAK ON DAY 3, 244% & 189%, RESPECTIVELY, ABOVE INITAL MEAN VALUES. CHANGES OBSERVED AFTER ADMINISTRATION OF IPODATE WERE CONSISTENT WITH AN EFFECT ON THE PERIPHERAL METABOLISM OF T4., IPODATE INHIBITED BINDING OF (125)I-LABELED T3 IN VITRO. IT PRODUCED A 50% INHIBITION OF BINDING AT 1.2X10-4 MOLAR. WHEN GIVEN ORALLY IN ACTIVE IN VIVO EXPERIMENTS, IPODATE DID NOT DIMINISH BINDING TO LIVER NUCLEAR RECEPTORS, BUT APPEARED TO INHIBIT IN VIVO METABOLISM OF LABELED T3., IPODATE IS AN EFFECTIVE, COMPETITIVE IN VITRO INHIBITOR OF (125)I-LABELED T3 BINDING TO RAT HEPATIC NUCLEI RECEPTORS. T3 RECEPTOR BINDING INHIBITION ALSO OCCURRED WHEN IPODATE WAS GIVEN IV TO RATS., 3,3'-DIIODOTHYRONINE (3,3'-T2) SECRETION FROM PERFUSED CANINE THYROID ISOLATED IN SITU, WAS INHIBITED BY IPODATE (10-5 MOLES).
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Color/Form

CRYSTALS

CAS No.

5587-89-3, 1221-56-3
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Record name 3-[[(dimethylamino)methylene]amino]-3-(2,4,6-triiodophenyl)propionic acid
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Melting Point

168-169ºC, 168-169 °C
Record name Iopodic acid
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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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